molecular formula C22H21NO4S B188503 Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate CAS No. 5886-58-8

Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate

Cat. No. B188503
CAS RN: 5886-58-8
M. Wt: 395.5 g/mol
InChI Key: XUPFAJUPRLLHMG-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that are responsible for inflammation and pain.

Biochemical And Physiological Effects

Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate has been found to exhibit anti-inflammatory and analgesic effects in various animal models. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been suggested that Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate may have potential applications in the diagnosis of various diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate in lab experiments is its potential to exhibit anti-inflammatory, analgesic, and anti-cancer properties. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate. One potential direction is to further investigate the mechanism of action of the compound and its potential applications in the treatment of various diseases. Another direction is to develop more efficient synthesis methods for the compound to increase its availability for research purposes. Additionally, research could be conducted to explore the potential use of Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate as a diagnostic tool for various diseases.

Synthesis Methods

The synthesis of Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate involves the reaction of 2-(2-methylphenoxy)acetic acid with thionyl chloride, followed by the addition of 2-aminobenzoic acid and triethylamine. The resulting compound is then treated with ethyl chloroformate to yield Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate.

Scientific Research Applications

Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been studied for its potential use as a diagnostic tool for various diseases.

properties

CAS RN

5886-58-8

Product Name

Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

ethyl 2-[[2-(2-methylphenoxy)acetyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C22H21NO4S/c1-3-26-22(25)20-17(16-10-5-4-6-11-16)14-28-21(20)23-19(24)13-27-18-12-8-7-9-15(18)2/h4-12,14H,3,13H2,1-2H3,(H,23,24)

InChI Key

XUPFAJUPRLLHMG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3C

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3C

Pictograms

Irritant

Origin of Product

United States

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